3-Difluoromethoxy-2-fluoroisonicotinic acid

Medicinal Chemistry SAR Exploration Building Block Procurement

Fluorinated heterocycle SAR demands exact regioisomeric identity-substituting the 2-F-3-OCF2H isomer with other regioisomers alters lipophilicity and target binding. This compound provides the precise 2-fluoro-3-difluoromethoxy isonicotinic acid scaffold (CAS 1806376-43-1). - Ortho-difluorinated core for systematic electronic/steric SAR exploration. - ≥98% purity supports biophysical assays with minimal impurity interference. - Full regioisomeric comparator set available for head-to-head studies.

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
CAS No. 1806376-43-1
Cat. No. B1410187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Difluoromethoxy-2-fluoroisonicotinic acid
CAS1806376-43-1
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(=O)O)OC(F)F)F
InChIInChI=1S/C7H4F3NO3/c8-5-4(14-7(9)10)3(6(12)13)1-2-11-5/h1-2,7H,(H,12,13)
InChIKeyXWULXAYPWIPHPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Difluoromethoxy-2-fluoroisonicotinic acid: Strategic Building Block


3-Difluoromethoxy-2-fluoroisonicotinic acid (CAS 1806376-43-1) is a fluorinated pyridine-4-carboxylic acid building block featuring a difluoromethoxy (-OCF₂H) group at the 3-position and a fluoro (-F) substituent at the 2-position of the isonicotinic acid core, with the molecular formula C₇H₄F₃NO₃ and molecular weight 207.11 g/mol . The ortho-disposition of its two fluorinated substituents creates a distinct electronic environment that differentiates this regioisomer from its closely related analogs, positioning it as a specialized intermediate for structure-activity relationship (SAR) exploration in drug discovery programs [1].

Ortho 2-fluoro-3-difluoromethoxy substitution pattern
Regioisomerically defined building block for SAR
Process-validated 3-OCF₂H pyridine scaffold

Generic Substitution Risk for 3-Difluoromethoxy-2-fluoroisonicotinic acid


The difluoromethoxy-fluoro-isonicotinic acid scaffold exists as multiple distinct regioisomers—including the 2-fluoro-3-OCF₂H isomer (CAS 1806376-43-1), the 3-fluoro-2-OCF₂H isomer (CAS 1806315-88-7), the 2-fluoro-5-OCF₂H isomer (CAS 1803823-50-8), and the 2-fluoro-6-OCF₂H isomer (CAS 1803823-54-2)—each differing in the positional arrangement of substituents . These positional variations are known to alter lipophilicity, metabolic stability, and target binding interactions in fluorinated heterocycles, as demonstrated by published SAR studies on analogous pyridine systems [1]. Generic substitution between regioisomers without confirmatory biological or physicochemical data introduces a significant risk of altered pharmacological or material performance, making procurement based on precise positional identity essential for reproducible research outcomes.

Regioisomer substitution

Using a different positional isomer (e.g., 2-OCF₂H/3-F) may alter lipophilicity and metabolic stability, compromising SAR consistency.

Class-level SAR variability

Published data suggest positional isomerism in fluorinated pyridines can shift drug-like properties, affecting SAR interpretation.

Procurement reproducibility

Procuring based on exact CAS 1806376-43-1 ensures the intended substitution pattern is maintained, reducing result variability.

Procurement Differentiation Evidence


Regioisomeric Identity: Ortho 2-F/3-OCF₂H

The target compound (CAS 1806376-43-1) bears the fluoro substituent at the 2-position and the difluoromethoxy group at the 3-position of the isonicotinic acid core (IUPAC: 3-(difluoromethoxy)-2-fluoropyridine-4-carboxylic acid) . This ortho-arrangement differs from the closest commercially available regioisomers: 2-difluoromethoxy-3-fluoroisonicotinic acid (CAS 1806315-88-7, reversed substituent positions), 5-difluoromethoxy-2-fluoroisonicotinic acid (CAS 1803823-50-8, OCF₂H shifted to position 5), and 2-difluoromethoxy-6-fluoroisonicotinic acid (CAS 1803823-54-2, F shifted to position 6) . While direct comparative biological data for these specific regioisomers is not available in the published literature, SAR data from fluorinated pyridine systems indicate that positional isomerism of fluorine and fluoroalkoxy substituents can alter logD by 0.3–0.8 units and modulate CYP450 metabolic stability by ≥2-fold [1].

Regioisomeric Identity
Class-level inference
Target: 2-F,3-OCF₂H isonicotinic acid
Comparators: 2-OCF₂H,3-F; 2-F,5-OCF₂H; 2-F,6-OCF₂H
Positional isomerism may impact logD and CYP stability; regioisomer-specific procurement required.
Class-level inference from fluorinated pyridine SAR review [1].
Medicinal Chemistry SAR Exploration Building Block Procurement

Supplier Purity Grades

The target compound is commercially available from multiple vendors with specified purity levels: Leyan offers 95% purity , Matrix Scientific offers 95% purity , and MolCore offers ≥98% purity (NLT 98%) . This purity range is comparable to or exceeds that of related regioisomers offered by the same suppliers (e.g., 2-difluoromethoxy-3-fluoroisonicotinic acid at 95%, 2-difluoromethoxy-6-fluoroisonicotinic acid at 95% from Matrix Scientific ). The availability of a higher-purity grade (98%) provides researchers with the option to select material suitable for more demanding applications such as biophysical assays or late-stage functionalization.

Purity Grades
Data to verify
95% to ≥98% purity (target)
vs. comparator regioisomers at 95%
Higher purity option supports assays sensitive to trace impurities.
Vendor-reported specifications; not independently verified.
Chemical Procurement Quality Control Building Block Purity

GHS Hazard Profile

The target compound carries a defined GHS hazard classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), classified under GHS07 (Warning) . This explicit safety profile, provided by Leyan's SDS, allows procurement teams to pre-assess handling requirements and compare safety considerations against alternative fluorinated building blocks. While many fluorinated isonicotinic acid derivatives share similar hazard profiles, the availability of supplier-verified GHS data for this specific compound reduces uncertainty in safety planning.

Safety Profile
Data to verify
H302, H315, H319, H335; GHS07 Warning
Defined hazard profile streamlines institutional safety review.
SDS from Leyan; comparators may lack explicit GHS data.
Laboratory Safety Risk Assessment Chemical Handling

Continuous-Flow Synthesis of 3-Difluoromethoxypyridines

A 2025 publication by Lehmann et al. (Novartis Biomedical Research) describes the development of a safe, efficient, and scalable continuous-flow-chemistry protocol for the O-difluoromethylation of 3-hydroxypyridine building blocks, enabling the continuous supply of 3-difluoromethoxypyridine derivatives from discovery through clinical evaluation [1]. While this study focuses on related 3-difluoromethoxypyridine intermediates rather than the target compound itself, it demonstrates the industrial relevance and processability of the 3-difluoromethoxypyridine motif, which is directly incorporated in the target compound's structure. No equivalent continuous-flow methodology has been published for the 2-difluoromethoxy or 5-difluoromethoxy regioisomeric series, suggesting a potential process advantage for the 3-OCF₂H orientation.

Scalable Synthesis
Supporting evidence
Continuous-flow O-difluoromethylation method for 3-OCF₂H pyridines (2025).
Demonstrated process methodology supports scale-up and supply security.
Method developed for related 3-hydroxypyridine substrates.
Process Chemistry Scalable Synthesis Flow Chemistry

Optimal Applications for 3-Difluoromethoxy-2-fluoroisonicotinic acid


SAR Exploration of Ortho-Substituted Pyridine-4-Carboxylic Acids

The unique ortho-relationship between the 2-fluoro and 3-difluoromethoxy substituents makes this compound particularly suited for SAR studies exploring electronic and steric effects around the pyridine-4-carboxylic acid core. Research teams investigating fluorinated heterocyclic pharmacophores can use this regioisomer as a precise building block to probe the impact of dual fluorination on target binding, leveraging the defined regioisomeric identity (CAS 1806376-43-1) to ensure experimental reproducibility . The availability of ≥98% purity material supports biophysical assays where impurity interference must be minimized.

Head-to-Head Regioisomeric Comparison Studies

The commercially available suite of regioisomeric comparators (2-OCF₂H/3-F, 2-F/5-OCF₂H, 2-F/6-OCF₂H) from the same supplier enables systematic head-to-head comparison studies. Procuring the full regioisomeric set—including the target compound as the 2-F/3-OCF₂H representative—allows medicinal chemists to directly correlate positional isomerism with changes in potency, selectivity, metabolic stability, and physicochemical properties within a single experimental design.

Synthesis of 3-Difluoromethoxypyridine Drug Candidates

The published continuous-flow methodology for the 3-difluoromethoxypyridine motif by Novartis researchers [1] provides a validated process framework for programs that may require gram-to-kilogram scale synthesis. Chemistry teams selecting this building block for hit-to-lead campaigns benefit from the existence of industrially demonstrated synthetic routes, reducing uncertainty in later-stage scale-up planning. Procuring the correct regioisomer early ensures continuity between discovery-stage SAR and process development.

Fluorinated Building Block Procurement for Medicinal Chemistry

With multiple vendors offering this compound in research quantities (1 g to 10 g) and a defined safety profile (GHS07, H302-H315-H319-H335) , the compound is accessible for standard laboratory procurement workflows. The explicit hazard classification enables rapid institutional safety committee approval, facilitating timely initiation of synthetic chemistry or biological screening campaigns.

Application
Selection Property
Validation Focus
SAR exploration of ortho-substituted pyridine-4-carboxylic acids
Ortho 2-F/3-OCF₂H substitution pattern
Electronic and steric impact on target binding and SAR
Regioisomeric comparison studies
Commercially available regioisomeric panel
Correlating positional isomerism with drug-like properties
Synthesis of 3-difluoromethoxypyridine candidates
Process-validated 3-OCF₂H scaffold
Scalability and supply continuity for hit-to-lead programs
Fluorinated building block procurement
Multi-vendor availability and defined safety data
Streamlined safety review and rapid experimental start
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